N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide
Description
The compound N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide features a pyrrole core substituted with a 4-fluorophenylsulfonyl group at position 3, a 3-methoxypropyl chain at position 1, and 4,5-dimethyl groups. Key functional groups include:
- 4-Fluorophenylsulfonyl: Enhances electron-withdrawing properties and metabolic stability.
- 3-Methoxypropyl: Introduces hydrophilicity and conformational flexibility.
- 4,5-Dimethyl pyrrole: Stabilizes the ring system and influences steric interactions.
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-16-17(2)26(14-7-15-30-3)22(25-23(27)18-8-5-4-6-9-18)21(16)31(28,29)20-12-10-19(24)11-13-20/h4-6,8-13H,7,14-15H2,1-3H3,(H,25,27) |
InChI Key |
AUCXUHXYZYNPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)CCCOC)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrrole Ring Formation
The 1H-pyrrole scaffold is typically constructed via cyclocondensation or Paal-Knorr synthesis. For 4,5-dimethylpyrrole derivatives, cyclization of γ-diketones with ammonium acetate under acidic conditions is a common approach . For example, heating 2,3-hexanedione with ammonium acetate in acetic acid yields 3,4-dimethylpyrrole, which can be alkylated at the N1 position.
Alkylation with 3-methoxypropyl bromide in the presence of a base like potassium carbonate introduces the 1-(3-methoxypropyl) group. Solvent selection (e.g., DMF or acetonitrile) and temperature (60–80°C) are critical to minimize side reactions .
Sulfonation at the C3 Position
Introducing the 4-fluorophenylsulfonyl group requires sulfonation followed by coupling. Direct sulfonation of the pyrrole ring using chlorosulfonic acid is challenging due to the electron-rich nature of pyrrole, which may lead to over-sulfonation or decomposition. Instead, a two-step approach is preferred:
-
Thiolation : Reacting the pyrrole with a thiolating agent (e.g., P2S5) to form a thiol intermediate.
-
Oxidation : Converting the thiol to a sulfonyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with vanadium catalysts .
For instance, in analogous syntheses (e.g., omeprazole), oxidation of sulfides to sulfoxides or sulfones using mCPBA in dichlorloromethane at 0–5°C achieves >90% conversion . Adjusting the stoichiometry of mCPBA (1.0–1.2 equivalents) and reaction time (10–30 minutes) prevents over-oxidation to sulfones.
Benzamide Functionalization
The final step involves coupling the pyrrole-sulfonyl intermediate with benzoyl chloride. Activation of the carboxylic acid (if starting from benzoic acid) using carbodiimides (e.g., DCC) or chloroformate reagents is necessary. Alternatively, direct amidation with benzamide in the presence of a coupling agent like HATU or EDCI yields the target compound.
Key Parameters :
-
Solvent : Dichloromethane or THF for optimal solubility.
-
Base : Triethylamine or DMAP to scavenge HCl.
-
Temperature : Room temperature to 40°C to prevent racemization.
Synthetic Route Optimization
Comparative analysis of oxidation methods reveals significant yield variations:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thiol Oxidation | mCPBA, CH2Cl2 | 0–5°C, 15 min | 92 |
| Catalytic Oxidation | H2O2, VO(acac)2, Acetone | 10–15°C, 3.5 h | 85 |
| Asymmetric Oxidation | Cumene hydroperoxide, Ti(OiPr)4 | 30°C, 1 h | 78* |
*Includes enantiomeric excess (e.e.) of 95% for chiral centers .
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation : Competing reactions at C2 and C5 positions are minimized using sterically hindered directing groups or low-temperature conditions.
-
Oxidation Control : Excess mCPBA leads to sulfone formation; precise stoichiometry and monitoring via TLC/HPLC are essential.
-
Amidation Side Reactions : Competitive O-acylation is suppressed by using benzoyl chloride derivatives with electron-withdrawing groups.
Chemical Reactions Analysis
N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be used in the design of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The target compound’s pyrrole core differs from pyrazole, pyrazolopyrimidine, and pyridine derivatives commonly seen in analogs (Table 1). Pyrazolopyrimidine systems () combine pyrazole and pyrimidine rings, enabling planar stacking interactions in biological targets .
Substituent Effects
- Sulfonyl vs. Sulfonamide/Sulfanyl Groups: The 4-fluorophenylsulfonyl group in the target compound contrasts with sulfonamide () and sulfanyl () moieties.
- Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl chain offers greater polarity than the isopropyl () or bicycloheptyl () substituents, impacting solubility and pharmacokinetics.
- Fluorophenyl vs. Nitro/Chloro Substituents : Fluorine’s electronegativity and small size optimize target interactions, whereas nitro groups () may introduce metabolic liabilities .
Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons can be drawn:
- Molecular Weight : The pyrazolopyrimidine analog in has a molecular weight of 589.1 g/mol, suggesting the target compound (with a simpler pyrrole core) may be lighter .
- Melting Point : Pyrazolopyrimidine derivatives (e.g., Example 53 in ) melt at 175–178°C, indicating crystalline stability influenced by planar aromatic systems .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- Optimization Opportunities : Replacing the methoxypropyl chain with shorter alkyl groups (e.g., ethyl) may enhance membrane permeability, as seen in .
Challenges and Limitations
- Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further characterization.
- Synthetic Complexity : Multi-step synthesis involving sulfonylation and alkylation may require optimization to improve yields .
This analysis underscores the importance of heterocyclic core selection and substituent engineering in modulating physicochemical and biological properties. Future work should prioritize empirical validation of the target compound’s activity and stability.
Biological Activity
N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H23FN2O4S
- Molecular Weight : 362.44 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrrole ring, a sulfonamide group, and a benzamide moiety, which are significant for its biological activity. The presence of the fluorophenyl and methoxypropyl groups may enhance lipophilicity and receptor binding affinity.
This compound has been studied for its ability to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. The compound may act as an inhibitor or modulator of specific kinases involved in cancer pathways.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various conditions, including:
- Cancer : By inhibiting specific protein kinases that drive tumor growth.
- Inflammatory Diseases : Due to its possible anti-inflammatory properties.
Case Studies and Research Findings
- In Vitro Studies : Preclinical studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it has been reported to inhibit cell growth in breast and lung cancer models by inducing apoptosis through caspase activation.
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.
- Structure-Activity Relationship (SAR) : Modifications to the methoxy and sulfonyl groups have been explored to enhance potency and selectivity against target kinases.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Inhibition of cell growth in cancer lines |
| Apoptosis Induction | Activation of caspase pathways |
| Anti-inflammatory | Potential modulation of inflammatory cytokines |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Pyrrole ring formation : Cyclocondensation of β-dicarbonyl compounds with amines under acidic conditions.
- Sulfonylation : Reaction of the pyrrole intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- N-alkylation : Introduction of the 3-methoxypropyl group using alkyl halides (e.g., 3-methoxypropyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in DMF at 60°C .
- Benzamide coupling : Amide bond formation via coupling of the sulfonylated pyrrole with benzoyl chloride using HATU/DIPEA in DCM .
Key considerations: - Temperature control to avoid decomposition of reactive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C4/C5 of pyrrole: δ ~2.1–2.3 ppm for CH₃; sulfonyl group deshields adjacent protons to δ ~7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+: ~485.2 g/mol) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., SHELXL refinement for bond lengths/angles; CCDC deposition recommended) .
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), or incubation time.
- Target specificity : Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target engagement.
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to assess degradation rates .
- Data normalization : Include positive controls (e.g., known enzyme inhibitors) and use Z-factor statistical validation to ensure assay robustness .
Q. What computational strategies are effective for predicting and optimizing the binding affinity of this compound to serine/threonine kinases?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 3PP0 for PKCθ) to identify key interactions (e.g., sulfonyl group with Lys436; benzamide π-stacking with Phe527) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen bond occupancy (>70%) .
- QSAR modeling : Derive predictive models using descriptors like LogP, polar surface area, and electrostatic potential maps to prioritize analogs .
Q. How can researchers address low aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo by phosphatases .
- PK/PD modeling : Measure plasma concentration-time profiles in rodents and adjust dosing regimens using WinNonlin software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
